molecular formula C10H14O4 B6215486 3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid CAS No. 2742660-70-2

3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid

Cat. No.: B6215486
CAS No.: 2742660-70-2
M. Wt: 198.2
InChI Key:
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Description

3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid is a compound characterized by its unique spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in certain biological contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and a carbonyl compound, the spirocyclic structure can be formed through a Diels-Alder reaction followed by esterification and carboxylation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Its spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to new therapeutics.

    Biological Studies: The compound can be used to study the effects of spirocyclic structures on biological systems.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene derivatives, thereby modulating the activity of enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions on the spirocyclic core. This configuration can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2742660-70-2

Molecular Formula

C10H14O4

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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